molecular formula C16H16N2O5S B5606747 methyl 4,5-dimethyl-2-(2-methyl-3-nitrobenzamido)thiophene-3-carboxylate

methyl 4,5-dimethyl-2-(2-methyl-3-nitrobenzamido)thiophene-3-carboxylate

Cat. No.: B5606747
M. Wt: 348.4 g/mol
InChI Key: QHIUERJMXWOWCG-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethyl-2-(2-methyl-3-nitrobenzamido)thiophene-3-carboxylate is a complex organic compound belonging to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethyl-2-(2-methyl-3-nitrobenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4,5-dimethylthiophene-3-carboxylic acid with 2-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethyl-2-(2-methyl-3-nitrobenzamido)thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4,5-dimethyl-2-(2-methyl-3-nitrobenzamido)thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of methyl 4,5-dimethyl-2-(2-methyl-3-nitrobenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring’s electronic properties also play a role in its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,5-dimethyl-2-(2-methyl-3-nitrobenzamido)thiophene-3-carboxylate is unique due to the presence of both nitro and amido functional groups, which impart distinct chemical and biological properties. Its combination of structural features makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl 4,5-dimethyl-2-[(2-methyl-3-nitrobenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-8-10(3)24-15(13(8)16(20)23-4)17-14(19)11-6-5-7-12(9(11)2)18(21)22/h5-7H,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIUERJMXWOWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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